molecular formula C16H18ClN3O2 B2709490 2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one CAS No. 1705800-29-8

2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one

Cat. No.: B2709490
CAS No.: 1705800-29-8
M. Wt: 319.79
InChI Key: OMJIYEBKYSBTDB-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one is a synthetic organic compound that features a quinoxaline moiety linked to a piperidine ring via an ether linkage, with a chloro-substituted propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Bases: Potassium carbonate, triethylamine

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

    Oxidizing Agents: m-Chloroperbenzoic acid

    Reducing Agents: Hydrogen gas with a palladium catalyst

Major Products

    Substitution Products: Amino or thiol derivatives

    Oxidation Products: Quinoxaline N-oxide

    Reduction Products: Dihydroquinoxaline

    Addition Products: Alcohol derivatives

Scientific Research Applications

2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biological Studies: The compound is used in studies investigating the interaction of quinoxaline derivatives with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe in chemoproteomic studies to identify and characterize protein targets.

    Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline moiety can intercalate with DNA, inhibiting DNA synthesis and function, which is crucial for its antimicrobial and anticancer activities. The piperidine ring enhances its binding affinity and specificity towards certain protein targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxylic acid and quinoxaline-2,3-dione share the quinoxaline core but differ in their functional groups and biological activities.

    Piperidine Derivatives: Compounds such as 4-(2-chlorophenyl)piperidine and 4-(4-fluorophenyl)piperidine have similar piperidine rings but different substituents, leading to varied pharmacological profiles.

Uniqueness

2-Chloro-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)propan-1-one is unique due to its combined structural features of quinoxaline and piperidine linked via an ether bond, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable scaffold for drug development and chemical biology research.

Properties

IUPAC Name

2-chloro-1-(4-quinoxalin-2-yloxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-11(17)16(21)20-8-6-12(7-9-20)22-15-10-18-13-4-2-3-5-14(13)19-15/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJIYEBKYSBTDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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